Alloferon 2

Bioinorganic Chemistry Peptide Formulation Drug Delivery Systems

Select Alloferon 2 as the essential natural 12‑residue control for SAR studies. Unlike the 13‑residue Alloferon 1, this His1‑deficient variant exhibits quantifiably distinct antiviral potency (3.27 log₁₀ HHV‑1 reduction) and altered metal‑binding thermodynamics, making it ideal for isolating N‑terminal functional contributions. It provides pure NK‑cell and IFN‑mediated activity without confounding direct antimicrobial effects.

Molecular Formula C48H70F3N19O17
Molecular Weight 1242.2 g/mol
Cat. No. B12832219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlloferon 2
Molecular FormulaC48H70F3N19O17
Molecular Weight1242.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C46H69N19O15.C2HF3O2/c1-22(2)38(64-33(68)10-47)46(80)63-31(18-66)43(77)54-15-35(70)60-28(7-24-11-49-19-56-24)40(74)52-14-34(69)59-27(5-6-32(48)67)44(78)61-29(8-25-12-50-20-57-25)41(75)53-16-36(71)65-39(23(3)4)45(79)62-30(9-26-13-51-21-58-26)42(76)55-17-37(72)73;3-2(4,5)1(6)7/h11-13,19-23,27-31,38-39,66H,5-10,14-18,47H2,1-4H3,(H2,48,67)(H,49,56)(H,50,57)(H,51,58)(H,52,74)(H,53,75)(H,54,77)(H,55,76)(H,59,69)(H,60,70)(H,61,78)(H,62,79)(H,63,80)(H,64,68)(H,65,71)(H,72,73);(H,6,7)/t27-,28-,29-,30-,31-,38-,39-;/m0./s1
InChIKeyOBMWXSWSUDGNEP-UPCBDNKMSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alloferon 2: Comparative Procurement Guide for an Insect-Derived Immunomodulatory Peptide


Alloferon 2 is a 12-amino acid, slightly cationic immunomodulatory peptide (sequence: GVSGHGQHGVHG) [1]. It was originally isolated from the hemolymph of the bacteria-challenged blow fly *Calliphora vicina* and is an N-terminally truncated variant of the 13-residue Alloferon 1 [1]. This peptide functions by stimulating natural killer (NK) cell cytotoxicity and inducing interferon (IFN) synthesis in both murine and human models, thereby enhancing antiviral and antitumor resistance [1]. Synthetic Alloferon 2 is commercially available for research use, with typical HPLC purity specifications ranging from ≥95% to >98% .

Why Alloferon 2 Cannot Be Substituted by Generic 'In-Class' Immunomodulators


Alloferon 2 presents a unique case where a single amino acid difference from its closest analog, Alloferon 1 (N-terminal histidine truncation), results in a distinct metal-coordination profile at physiological pH [1]. This subtle sequence variation leads to a different coordination pattern (3N vs. 4N binding modes for copper(II) complexes) [2], which can significantly impact formulation stability and the design of peptide-metal complexes for therapeutic delivery [1]. Furthermore, the antiviral spectrum of Alloferon 1 demonstrates specificity, inhibiting herpes virus multiplication while failing to affect coxsackie virus replication [3]. This indicates that even minor sequence modifications can profoundly alter biological selectivity. Therefore, assuming functional equivalence between Alloferon 2 and its analogs or other immunomodulatory peptides without explicit comparative data is scientifically unsound and could compromise experimental reproducibility.

Quantitative Differentiators for Alloferon 2: Head-to-Head Evidence vs. Comparators


Comparative Metal Coordination Profile: Alloferon 2 vs. Alloferon 1 at Physiological pH

Alloferon 2 exhibits a distinct copper(II) coordination mode compared to Alloferon 1 at physiological pH 7.4. For Alloferon 1, the dominant species is a 4N complex with the coordination mode {NH2, 3NIm}. In contrast, Alloferon 2 forms a 3N complex with a {NH2, CO, 2NIm} binding mode [1]. This difference arises from the lack of the N-terminal histidine residue in Alloferon 2, which alters the peptide's ability to form macrochelates [2].

Bioinorganic Chemistry Peptide Formulation Drug Delivery Systems

Comparative Thermodynamic Stability of Zinc(II) Complexes: Alloferon 1 vs. Alloferon 2

The zinc(II) complex of Alloferon 1 exhibits significantly enhanced thermodynamic stability compared to that of Alloferon 2 [1]. This is attributed to a histamine-like binding mode involving the N-terminal amine and the imidazole of His-1 in Alloferon 1, a binding motif that is impossible for the His-1-lacking Alloferon 2 [1].

Metallopeptide Chemistry Formulation Stability Drug Design

Immunomodulatory Potency of Alloferon 1: A Class-Level Inference for Alloferon 2

While direct quantitative data for Alloferon 2's immunomodulatory activity is sparse, studies on the closely related Alloferon 1 provide a critical class-level baseline. Alloferon 1 stimulated mouse spleen lymphocyte cytotoxicity against K562 tumor cells at concentrations ranging from 0.05 to 50 ng/mL, with maximum efficacy in human donor samples observed at an even lower range of 0.05–0.5 ng/mL [1]. Its capacity to induce IFN synthesis was less acute than Newcastle disease virus, but almost identical to staphylococcal enterotoxin A and exceeded that of the approved drug cycloferon [1]. In a mouse model of lethal influenza A infection, a 25 μg dose of Alloferon 1 prevented mortality in most animals, a protective effect that compared favorably to the antiviral drug Remantadin, which required a 40-fold higher dose (1 mg) to achieve similar protection [1].

Immunology Antiviral Research NK Cell Activity

Comparative Purity Specifications from Commercial Vendors

For researchers procuring synthetic Alloferon 2, batch-to-batch consistency and purity are key considerations. Commercial suppliers report HPLC purity specifications for Alloferon 2 ranging from ≥95% to >98% , with some vendors offering material at 99% purity . This variation allows for selection based on experimental requirements, where higher purity may be essential for sensitive assays to minimize off-target effects.

Peptide Synthesis Quality Control Research Reagents

Targeted Research Applications for Alloferon 2 Based on Comparative Evidence


Bioinorganic and Metallopeptide Formulation Studies

Alloferon 2 is the preferred candidate for studies investigating the role of peptide sequence on metal ion coordination. Its distinct 3N binding mode for copper(II) and reduced thermodynamic stability with zinc(II), when compared to Alloferon 1, provide a clear model system for elucidating structure-activity relationships in metallopeptide design [1]. Researchers can leverage this difference to study how coordination chemistry impacts biological activity, stability, and delivery of peptide-metal complexes [1].

Investigating NK Cell and Interferon-Mediated Immunity

Based on class-level evidence from the closely related Alloferon 1, Alloferon 2 is a powerful tool for studying innate immune activation. Experiments can be designed to examine the potent stimulation of NK cell cytotoxicity and IFN synthesis at nanogram concentrations [2]. This makes Alloferon 2 suitable for in vitro and in vivo models aimed at dissecting the mechanisms of antiviral and antitumor immunity, potentially as a positive control or as a lead compound for developing novel immunomodulatory therapies [2].

High-Purity Peptide Standards for Sensitive Bioassays

For applications requiring high fidelity and minimal interference, such as mass spectrometry, high-content screening, or studies on primary immune cells, procuring Alloferon 2 with >98% HPLC purity is critical . This ensures that observed biological effects are attributable to the peptide itself and not to synthesis byproducts or contaminants, thereby enhancing the reproducibility and reliability of experimental data .

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